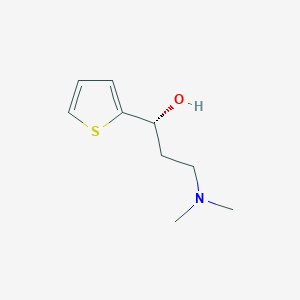

(R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol

Description

Chemical Identity and Nomenclature

(R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol possesses a well-defined chemical identity established through systematic nomenclature protocols and comprehensive database registration. The compound is officially registered with the Chemical Abstracts Service under the identifier 132335-49-0, ensuring unambiguous identification in scientific literature and commercial applications. According to International Union of Pure and Applied Chemistry guidelines, the systematic name is designated as (1R)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol, which precisely describes the stereochemical configuration and functional group positioning.

The molecular formula C₉H₁₅NOS encompasses nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom, reflecting the compound's organic heterocyclic nature. Alternative nomenclature systems provide additional descriptive names, including 2-Thiophenemethanol, alpha-[2-(dimethylamino)ethyl]-, (alphaR)-, which emphasizes the thiophene-methanol structural framework. The compound has been assigned PubChem identifier 10103884, facilitating cross-referencing across chemical databases and research platforms.

Structural descriptor systems further characterize this compound through standardized representations. The Simplified Molecular Input Line Entry System notation CN(C)CCC@HO provides a concise textual representation of the molecular structure, explicitly indicating the R-stereochemistry through the @H designation. The International Chemical Identifier system assigns the key XWCNSHMHUZCRLN-MRVPVSSYSA-N, ensuring unique computational identification across global databases.

Stereochemical Configuration and Chirality

The stereochemical properties of this compound are fundamental to its chemical behavior and pharmaceutical applications. The compound possesses a single chiral center at the carbon atom bearing the hydroxyl group, resulting in two possible enantiomeric forms. The R-configuration specifically refers to the spatial arrangement of substituents around this chiral carbon, following Cahn-Ingold-Prelog priority rules where the thiophene ring, hydroxyl group, and aminopropyl chain are arranged in a specific three-dimensional orientation.

Optical rotation measurements provide crucial experimental verification of stereochemical purity and configuration. The R-enantiomer exhibits characteristic optical rotation properties that distinguish it from its S-counterpart, which is registered under a separate Chemical Abstracts Service number 132335-44-5. These optical properties are wavelength-dependent and temperature-sensitive, requiring standardized measurement conditions for accurate characterization. The specific rotation values serve as both identity markers and purity indicators for synthetic and analytical applications.

The enantiomeric relationship between R and S forms demonstrates the fundamental importance of chirality in this compound system. While both enantiomers share identical molecular formulas and connectivity patterns, their three-dimensional arrangements create non-superimposable mirror images with potentially distinct biological activities. This stereochemical specificity has proven critical in pharmaceutical development, where the R-enantiomer may exhibit different pharmacological properties compared to its S-counterpart or racemic mixture.

Crystallographic studies have provided detailed insights into the solid-state structure and intermolecular interactions of the R-enantiomer. X-ray diffraction data reveals specific hydrogen bonding patterns and molecular packing arrangements that stabilize the crystal lattice. These structural studies confirm the stereochemical assignment and provide valuable information about conformational preferences in the solid state.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound combines multiple functional groups that contribute to its distinctive physicochemical profile. The thiophene heterocycle provides aromatic character and electronic delocalization, while the secondary alcohol and tertiary amine functionalities introduce hydrogen bonding capabilities and basic properties. Computational studies using density functional theory calculations have elucidated the preferred conformational arrangements and intramolecular interactions that stabilize the molecular geometry.

Table 1: Fundamental Physicochemical Properties

The compound exhibits characteristic spectroscopic properties that enable structural identification and purity assessment. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the thiophene ring protons at δ 6.8-7.4 parts per million and the hydroxyl proton at δ 4.2 parts per million. The dimethylamino group produces a characteristic singlet at approximately δ 2.2 parts per million, while the propyl chain exhibits complex multipicity patterns reflecting the chiral environment.

Infrared spectroscopy demonstrates the presence of hydroxyl stretching vibrations, carbon-hydrogen stretching modes, and thiophene ring vibrations that collectively fingerprint the molecular structure. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 185, with characteristic fragmentation patterns involving loss of dimethylamino groups and thiophene ring cleavage. These spectroscopic techniques provide comprehensive structural verification and enable quality control in synthetic preparations.

The compound's solubility characteristics reflect its amphiphilic nature, with the polar hydroxyl and amino groups promoting water solubility while the thiophene ring contributes to organic solvent compatibility. Reported solubility in methanol indicates good dissolution in polar protic solvents, facilitating purification and analytical procedures. The crystalline powder form with white to almost white coloration represents the typical solid-state appearance under standard storage conditions.

Historical Context in Chemical Research

The development of this compound as a research target emerged from pharmaceutical industry efforts to develop effective serotonin-norepinephrine reuptake inhibitors. Historical patent literature from 2004 documents early synthetic approaches and recognition of its importance as an intermediate for Duloxetine synthesis. The compound was initially identified within broader research programs focused on optically active thiophene derivatives and their pharmaceutical applications.

Early synthetic methodologies relied on diastereomeric salt formation methods using optically active mandelic acid or tartaric acid derivatives as resolving agents. These classical resolution techniques required careful optimization of reaction conditions, including solvent selection, temperature control, and crystallization parameters to achieve effective enantiomeric separation. The development of these methods represented significant advances in asymmetric synthesis and optical resolution technology during the early 2000s.

Subsequent research efforts focused on improving synthetic efficiency and developing alternative preparation routes. The recognition that secondary amines like 3-(methylamino)-1-(2-thienyl)propan-1-ol possessed different hydrogen-bonding abilities compared to tertiary amines necessitated modified resolution conditions. This led to the incorporation of water into resolution media to enhance diastereomeric salt formation, representing an important methodological advancement in chiral separation science.

The compound's registration in major chemical databases occurred progressively as research interest intensified. Initial PubChem entries date to 2006, with subsequent modifications reflecting improved characterization data and expanded synthetic knowledge. The establishment of multiple synthetic routes and characterization protocols has positioned this compound as a well-studied example of chiral pharmaceutical intermediates.

Contemporary research continues to explore advanced synthetic methodologies, including enzymatic resolution techniques and asymmetric catalysis approaches. The compound serves as a benchmark for evaluating new chiral separation technologies and remains an active subject for synthetic methodology development. Its role in pharmaceutical synthesis ensures continued research interest and methodological refinement efforts.

Properties

IUPAC Name |

(1R)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCNSHMHUZCRLN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@H](C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435606 | |

| Record name | (R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132335-49-0 | |

| Record name | (R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with thiophene-2-carbaldehyde and ®-3-dimethylamino-1-propanol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

Procedure: The thiophene-2-carbaldehyde is reacted with ®-3-dimethylamino-1-propanol in the presence of the base to form the desired product.

Industrial Production Methods

Industrial production of ®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.

Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Thiophene-2-carbaldehyde derivatives.

Reduction: Thiophene-2-methanol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that (R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol exhibits potential antidepressant properties. Research conducted by Poojith et al. (2022) demonstrated that the compound shows significant binding affinity to serotonin receptors, which are crucial targets in the treatment of depression. The study employed structural and spectroscopic techniques to validate these findings, alongside in silico methods to predict its pharmacological profile .

Synthesis of Duloxetine Impurities

This compound is recognized as an impurity in the synthesis of Duloxetine, a widely used antidepressant. Its presence in pharmaceutical formulations necessitates rigorous quality control measures to ensure therapeutic efficacy and safety. The synthesis pathways for this compound involve asymmetric hydrogenation processes, which are essential for producing high-purity pharmaceutical intermediates .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it further to create various derivatives with enhanced biological activities. For example, it can be transformed into other nitrogen-containing compounds that may exhibit antimicrobial or anti-inflammatory properties .

In Silico Studies on Antidepressant Potential

A comprehensive study published in the Journal of Molecular Structure analyzed the structural characteristics and predicted the biological activity of this compound using computational methods. The results indicated that the compound could interact effectively with multiple neurotransmitter systems, providing a basis for its antidepressant potential .

Quality Control in Pharmaceutical Manufacturing

Research highlighted in Pharmaceutical Research emphasized the importance of monitoring impurities like this compound during the production of Duloxetine. By employing advanced chromatographic techniques, manufacturers can ensure that impurity levels remain within acceptable limits, thereby enhancing the safety profile of the final product .

Mechanism of Action

The mechanism of action of ®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural and Functional Analogues

(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- CAS : 116539-57-2

- Molecular Formula: C₈H₁₃NOS

- Key Differences: Substituent: Methylamino (-NHCH₃) vs. dimethylamino (-N(CH₃)₂). Stereochemistry: S-configuration is pharmacologically active in Duloxetine synthesis, whereas the R-isomer is a controlled impurity (<0.5%) . Application: Key intermediate for Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI). The S-isomer is enzymatically resolved using lipases (e.g., Burkholderia plantarii), achieving >99% enantiomeric excess (ee) .

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- CAS: Not specified (see ).

- Molecular Formula: C₈H₁₇NO

- Key Differences: Substituent: Diethylamino (-N(CH₂CH₃)₂) vs. dimethylamino. Safety Profile: Higher lipophilicity due to ethyl groups may increase toxicity risks compared to dimethylamino derivatives .

(S)-Nebracetam Intermediate

- Structure : (5S)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one.

- Key Differences: Core Structure: Lactam vs. amino alcohol. Synthesis: Kinetic resolution via Burkholderia cepacia lipase PS-D, yielding >99% ee for the S-alcohol . Application: M1 acetylcholine receptor agonist (nootropic/antidepressant), distinct from SNRIs like Duloxetine .

Pharmacological and Regulatory Considerations

- Thiophene Role : The thiophene moiety enhances electronic interactions in drug-receptor binding, a feature shared with chalcone derivatives (e.g., fluorophenyl chalcones in ) .

- Safety: Dimethylamino derivatives generally exhibit lower acute toxicity compared to diethylamino analogues, as seen in hazard statements (e.g., H302/H319 for methylamino vs. unspecified diethylamino risks) .

Physical and Chemical Properties

| Property | (R)-3-(Dimethylamino)-...propan-1-ol | (S)-3-(Methylamino)-...propan-1-ol | 3-(Diethylamino)-...propan-1-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | 185.29 | 171.26 | ~157.3 (estimated) |

| Boiling Point | Not available | Not available | Not available |

| Storage Conditions | 2–8°C, dry, dark | Similar | Not specified |

| Hazard Statements | H302, H319, H412 | H302, H319, H412 | Not specified |

Biological Activity

(R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol, also known by its CAS number 132335-49-0, is a chiral compound characterized by a thiophene ring, a dimethylamino group, and a hydroxyl group. This compound has garnered attention for its potential biological activities, including applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

- Molecular Formula : C9H15NOS

- Molecular Weight : 185.29 g/mol

- Structure : The compound features a thiophene moiety which is known to enhance biological interactions due to its aromatic nature.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets in biological systems. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins . This dual interaction capability may influence enzyme activity and receptor binding.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antidepressant Properties

Studies have suggested that this compound may function as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to duloxetine, which is used clinically for depression and anxiety disorders. The structural similarity to known antidepressants indicates potential efficacy in modulating neurotransmitter levels .

2. Antinociceptive Effects

Research has shown that compounds with similar structures exhibit antinociceptive effects in animal models. This suggests that this compound may also possess pain-relieving properties, warranting further investigation into its analgesic potential .

3. Antimicrobial Activity

The presence of the thiophene ring is associated with antimicrobial properties. Preliminary studies have indicated that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further research in antimicrobial drug development .

Case Studies

Several studies have investigated the pharmacological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant Activity | Demonstrated efficacy as an SNRI in preclinical models. |

| Study 2 | Antinociceptive Effects | Showed significant reduction in pain responses in rodent models. |

| Study 3 | Antimicrobial Testing | Inhibited growth of Staphylococcus aureus and Escherichia coli at certain concentrations. |

Synthesis and Applications

The synthesis of this compound typically involves reacting thiophene derivatives with dimethylamino alcohols under basic conditions. Its applications extend beyond medicinal chemistry; it serves as a building block for synthesizing other complex organic molecules used in various research fields.

Q & A

Q. What are the recommended synthetic routes for (R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol, and what critical parameters influence enantiomeric yield?

- Methodological Answer : The compound can be synthesized via stereoselective reduction of a ketone precursor using chiral catalysts. For example, sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under controlled temperatures (0–5°C) can achieve high enantiomeric excess. Critical parameters include solvent polarity, reaction temperature, and catalyst loading. Impurities such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol may arise from incomplete dimethylation, necessitating purification via column chromatography .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and dimethylamino group (δ 2.2–2.5 ppm for N(CH₃)₂).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₉H₁₅NOS, exact mass 185.09 g/mol).

- IR Spectroscopy : Peaks at ~3350 cm⁻¹ (O-H stretch) and 1050 cm⁻¹ (C-N stretch) confirm functional groups.

Chiral HPLC with a cellulose-based column ensures enantiopurity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved P95 respirators for minor exposures or OV/AG/P99 respirators for higher concentrations .

- First Aid : In case of inhalation, move to fresh air and administer artificial respiration if needed. For skin contact, rinse with water for 15 minutes .

- Storage : Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in impurity profiles, solvent systems, or biological models. Standardize assays using:

- Analytical Rigor : Quantify impurities (e.g., via HPLC with UV detection at 254 nm) to ensure >98% purity .

- Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (e.g., DMSO ≤0.1% v/v) .

- Statistical Validation : Apply multivariate analysis to isolate confounding variables .

Q. What computational approaches are suitable for modeling the compound's interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to dopamine receptors, leveraging structural data from RCSB PDB entries (e.g., 1YY ligand analogs) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability in GROMACS with CHARMM36 force fields over 100 ns trajectories .

- QM/MM Calculations : Analyze electron transfer mechanisms at the dimethylamino-thiophene interface using Gaussian 16 .

Q. What strategies optimize the stereoselective synthesis to minimize racemization?

- Methodological Answer :

- Catalyst Design : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation, achieving >90% enantiomeric excess .

- Low-Temperature Conditions : Maintain reactions at –20°C to suppress thermal racemization .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust catalyst loading dynamically .

Q. How can researchers analyze and quantify trace impurities from synthetic processes?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate impurities like 1-(thiophen-2-yl)propan-1-ol.

- Mass Spectrometry : LC-MS/MS in MRM mode identifies impurities at sub-ppm levels .

- NMR Spectroscopy : ¹H NMR with NOESY detects diastereomeric byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.